molecular formula C23H15Br2FN2 B12379272 Topoisomerase I inhibitor 9

Topoisomerase I inhibitor 9

Cat. No.: B12379272
M. Wt: 498.2 g/mol
InChI Key: QHISLSGSRBIKOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Topoisomerase I inhibitor 9 is a compound that targets the enzyme topoisomerase I, which plays a crucial role in DNA replication and transcription by relieving torsional strain in the DNA helix.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of topoisomerase I inhibitors typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. For example, camptothecin derivatives, which are a class of topoisomerase I inhibitors, are synthesized through a series of reactions involving the formation of the lactone ring and subsequent modifications to enhance their stability and efficacy .

Industrial Production Methods

Industrial production of topoisomerase I inhibitors often involves optimizing the synthetic routes to improve yield and reduce costs. This may include the use of advanced techniques such as flow chemistry and continuous processing to scale up the production while maintaining the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Topoisomerase I inhibitor 9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure the desired modifications are achieved .

Major Products Formed

The major products formed from these reactions are typically modified versions of the original inhibitor, with changes in functional groups that can enhance its efficacy, stability, or pharmacokinetic properties .

Scientific Research Applications

Topoisomerase I inhibitor 9 has a wide range of scientific research applications, including:

Mechanism of Action

Topoisomerase I inhibitor 9 exerts its effects by stabilizing the topoisomerase I-DNA cleavage complex, preventing the re-ligation of the DNA strand. This leads to the accumulation of DNA breaks, ultimately causing cell death. The molecular targets involved include the topoisomerase I enzyme and the DNA itself. The pathways affected by this inhibition include DNA replication and transcription, leading to the activation of DNA damage response pathways and apoptosis .

Comparison with Similar Compounds

Topoisomerase I inhibitor 9 can be compared with other similar compounds such as:

This compound is unique in its specific modifications that enhance its binding affinity and stability, making it a promising candidate for further development as a therapeutic agent .

Properties

Molecular Formula

C23H15Br2FN2

Molecular Weight

498.2 g/mol

IUPAC Name

5-bromo-3-[(5-bromo-1H-indol-3-yl)-(4-fluorophenyl)methyl]-1H-indole

InChI

InChI=1S/C23H15Br2FN2/c24-14-3-7-21-17(9-14)19(11-27-21)23(13-1-5-16(26)6-2-13)20-12-28-22-8-4-15(25)10-18(20)22/h1-12,23,27-28H

InChI Key

QHISLSGSRBIKOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CNC3=C2C=C(C=C3)Br)C4=CNC5=C4C=C(C=C5)Br)F

Origin of Product

United States

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